RSK4 Kinase Inhibition Benchmarking Against LJH685 and SL0101
In a computational docking study, 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS 2073047-06-8) was used alongside LJH685 and SL0101 as a reference RSK4 inhibitor [1]. The inhibition constant (Ki) of five steroidal derivatives (1, 12, 14, 19, 22) was lower than that of 2073047-06-8, indicating that while this compound exhibits RSK4 binding, its potency is moderate relative to optimized steroidal inhibitors [1].
| Evidence Dimension | RSK4 inhibition constant (Ki) ranking |
|---|---|
| Target Compound Data | Used as RSK4 reference; Ki higher than steroids 1,12,14,19,22 |
| Comparator Or Baseline | LJH685 (RSK1/2/3 IC50 4-13 nM, RSK4 IC50 730-790 nM); SL0101 (RSK2 IC50 89 nM); steroid derivatives (lower Ki) |
| Quantified Difference | Steroid derivatives showed lower Ki than 2073047-06-8; exact Ki values not reported |
| Conditions | Docking study on RSK-4 surface using 6rv2 protein model (Dockingserver program) |
Why This Matters
Establishes this compound as a recognized RSK4 pharmacological tool, essential for labs studying RSK4-mediated signaling pathways.
- [1] Figueroa-Valverde L, et al. Biochemical interaction of twenty steroid derivatives with ribosomal protein kinase 4 S6 (RSK-4) surface using a theoretical model. Brazilian Journal of Science. 2024;2(2):66-81. View Source
